Nicofuranose

Description

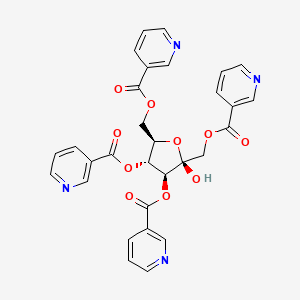

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2/t23-,24-,25+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFSXZKBMCSKF-ZASNTINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023365 | |

| Record name | Nicofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15351-13-0, 12041-87-1 | |

| Record name | Nicofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructofuranose, tetranicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofuranose [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofuranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF99P6327K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Nicofuranose

Established and Emerging Synthetic Pathways for Nicofuranose (B101836) Production

The synthesis of this compound, a complex ester, fundamentally involves the esterification of the four available hydroxyl groups on a β-D-fructofuranose scaffold with nicotinic acid. Established chemical synthesis methods for such poly-ester compounds typically rely on reacting the sugar with an activated form of the carboxylic acid to achieve high yields and complete esterification.

An established pathway involves the use of nicotinoyl chloride, often as its hydrochloride salt, in the presence of a base like pyridine (B92270). Pyridine serves a dual role: it acts as a solvent and neutralizes the hydrochloric acid generated during the reaction, driving the esterification forward. This method is a standard and effective procedure for acylating poly-hydroxyl compounds.

The general reaction can be summarized as: β-D-Fructofuranose + 4 Nicotinoyl chloride → this compound + 4 HCl

Emerging synthetic pathways may focus on greener chemistry principles, potentially utilizing milder reaction conditions or catalytic methods to improve efficiency and reduce waste. The table below outlines a conventional synthetic approach.

Table 1: Conventional Synthetic Approach for this compound

| Reactants | Reagents/Solvents | Reaction Type | Key Considerations |

|---|---|---|---|

| β-D-Fructofuranose | Nicotinoyl chloride hydrochloride, Anhydrous Pyridine | Acylation / Esterification | Reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Pyridine acts as both a solvent and an acid scavenger. |

While specific, detailed publications on the industrial synthesis of this compound are limited in the public domain, methodologies for creating nicotinic acid esters of other poly-hydroxyl compounds, such as steroids, follow similar principles of acylation using nicotinic acid derivatives in a pyridine base. google.com

Chemoenzymatic and Biosynthetic Approaches to this compound Analogs

Chemoenzymatic synthesis combines chemical reactions with the use of biological catalysts (enzymes) to produce complex molecules with high selectivity and under mild conditions. This approach is particularly valuable for creating analogs of this compound, where specific hydroxyl groups on the furanose ring might be selectively esterified or modified.

Enzymes such as lipases are widely used in the regioselective acylation of sugars. By choosing an appropriate lipase (B570770) and controlling the reaction medium (e.g., using organic solvents), it is possible to direct the esterification to specific positions on the fructose (B13574) core. This would allow for the synthesis of this compound analogs with one, two, or three nicotinoyl groups, enabling detailed structure-activity relationship (SAR) studies.

Furthermore, other enzyme classes could be employed to build novel analogs. For instance, glycosyltransferases could be used to modify the sugar backbone itself before esterification, while other hydrolases operating in reverse could catalyze the ester formation. The development of such chemoenzymatic routes can lead to the efficient production of novel derivatives that are difficult to access through purely chemical means. nih.govnih.gov

Table 2: Potential Enzymatic Approaches for this compound Analog Synthesis

| Enzyme Class | Potential Application | Advantage | Example of Analog |

|---|---|---|---|

| Lipases | Regioselective esterification of the fructose core | High selectivity for specific hydroxyl groups, mild reaction conditions. | Mono- or di-nicotinoyl fructofuranose |

| Proteases | Ester synthesis in non-aqueous media | Can catalyze ester formation under specific conditions. | Positionally isomeric this compound analogs |

| Glycosyltransferases | Modification of the carbohydrate scaffold | Creation of novel sugar backbones for esterification. | Nicotinoyl esters of modified fructans |

These enzymatic methods represent an emerging frontier for generating molecular diversity around the core this compound structure.

Rational Design and Synthesis of this compound Derivatives for Preclinical Evaluation

The rational design of this compound derivatives aims to optimize its pharmacological profile. This involves systematically modifying its structure to enhance potency, alter selectivity, improve metabolic stability, or reduce potential side effects. Preclinical evaluation of these synthesized derivatives is crucial to identify promising new therapeutic candidates.

Key strategies in the rational design of this compound derivatives include:

Modification of the Acyl Groups: The four nicotinic acid moieties are prime targets for modification. They can be replaced with other heterocyclic or aromatic carboxylic acids to probe the interaction with biological targets. nih.gov For example, isomers of nicotinic acid (isonicotinic or picolinic acid) could be used to change the orientation of the nitrogen atom.

Alteration of the Furanose Core: The central fructose ring can be replaced with other sugars (e.g., glucose, mannose) or even non-carbohydrate polyol scaffolds. This would fundamentally alter the shape and spacing of the four ester groups.

Modification of Ester Linkages: The ester bonds could be replaced with more stable linkages, such as amides or ethers, to increase the compound's metabolic stability and prolong its duration of action in a biological system.

The synthesis of these rationally designed derivatives often involves multi-step chemical processes. nih.gov For example, synthesizing an analog with different acyl groups would require protecting group chemistry to selectively acylate specific hydroxyls on the fructose ring before introducing the second type of acyl group. The synthesized compounds are then subjected to a battery of in vitro and in vivo preclinical tests to assess their biological activity. wisdomlib.org

Table 3: Strategies for Rational Design of this compound Derivatives

| Modification Strategy | Structural Change Example | Intended Goal for Preclinical Evaluation |

|---|---|---|

| Acyl Group Modification | Replace nicotinic acid with isonicotinic acid | Investigate the importance of the pyridine nitrogen position for biological activity. |

| Scaffold Alteration | Replace fructofuranose with a cyclopentanepolyol core | Evaluate the role of the ring oxygen and anomeric center in target binding. |

| Linkage Modification | Replace one or more ester linkages with amide bonds | Enhance metabolic stability against esterase enzymes. |

| Stereochemical Variation | Synthesize esters of other fructose isomers (e.g., from D-tagatose) | Determine the optimal stereochemistry for pharmacological effect. |

Through these iterative cycles of design, synthesis, and evaluation, researchers can develop new chemical entities based on the this compound template with potentially superior therapeutic properties.

Molecular and Cellular Pharmacodynamics of Nicofuranose

Identification and Characterization of Specific Molecular Targets

Enzymatic Activity Modulation and Inhibition Profiles

Nicofuranose (B101836) is pharmacologically classified as a lipid-modifying agent and a vasodilator nih.gov. This classification suggests that the compound likely interacts with biological pathways and enzymes critical for lipid metabolism and cardiovascular function. As a lipid-lowering agent, it is understood to contribute to lipid management dovepress.com by potentially modulating enzymes involved in cholesterol biosynthesis or regulation. While specific direct enzyme inhibition or activation profiles for this compound are not extensively detailed in the available scientific literature, its mechanism is often inferred from its therapeutic class. For instance, lipid-lowering drugs, in general, can affect enzymes such as HMG-CoA reductase, which is central to cholesterol production chemeurope.com.

Furthermore, preliminary research has explored the in silico interaction of this compound with oxalate (B1200264) oxidase (2ete) amazonaws.com, indicating a potential, albeit theoretical, interaction with this specific enzyme. Data from a patent describing probe compounds for enzyme detection also lists numerical values associated with this compound, which may reflect its interaction profile in specific enzyme assays, although the precise nature of these interactions requires further elucidation epo.org.

Table 1: this compound Interaction Data in Enzyme Detection Assay

| Parameter 1 | Parameter 2 | Parameter 3 | Parameter 4 | Parameter 5 | Parameter 6 | Parameter 7 | Parameter 8 |

|---|---|---|---|---|---|---|---|

| 335 | 211 | -62 | 0 | 89 | 23 | 57 | 0 |

(Source: epo.org)

Intracellular Signaling Cascade Perturbations

Direct experimental evidence detailing this compound's specific impact on intracellular signaling cascades is limited in the reviewed literature. However, some studies broadly associate this compound with general signal transduction pathways googleapis.com and suggest potential involvement in pathways such as MAP-kinase, NF-kappa.beta., or IL-1 googleapis.com. These indications are not accompanied by detailed mechanistic explanations or specific experimental findings for this compound itself.

The broader pharmacological class to which this compound belongs, niacin derivatives, is known to influence cellular processes often mediated by second messenger systems. These systems, including cyclic AMP (cAMP) and calcium signaling pathways, are fundamental to a wide array of cellular responses wikipedia.orgslideshare.net. While these general mechanisms are established for related compounds, direct experimental data linking this compound to the specific modulation of these signaling pathways remains scarce.

Gene Expression and Proteomic Responses Induced by this compound in Preclinical Systems

As an agent that modifies lipid profiles, this compound is understood to impact lipid metabolism at a cellular level. Drugs within this therapeutic class are recognized for their ability to reduce cellular cholesterol production, which can, in turn, lead to an upregulation of low-density lipoprotein (LDL) receptors researchgate.net. This mechanism suggests that this compound may enhance the cellular uptake of LDL cholesterol, thereby contributing to its hypolipidemic effects.

While direct experimental data on this compound's effect on specific genes is limited, research on related compounds indicates potential interactions with genes involved in cholesterol transport and efflux, such as the ATP-binding cassette transporter A1 (ABCA1) and LDL receptors (hLDL-R) justia.com. These findings suggest a plausible pathway through which this compound might exert its influence on lipid homeostasis.

Proteomic analysis is a standard methodology in preclinical research for identifying changes in protein expression and function google.comgoogleapis.comcrownbio.comnih.govnih.govmdpi.comscielo.org.co. However, specific proteomic profiles or significant protein expression alterations directly attributable to this compound treatment in preclinical models are not extensively detailed in the provided search results. The numerical data presented in epo.org, within the context of enzyme detection and proteomic analysis, may represent certain interaction profiles or abundance changes related to this compound, but a clear interpretation of these specific findings for gene expression or proteomic responses is not available.

Compound List:

this compound

Preclinical Pharmacokinetics and Compound Disposition of Nicofuranose

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Comprehensive ADME studies are fundamental to understanding the journey of a compound through the body. nih.gov This includes how it is absorbed, where it distributes, how it is metabolized, and the routes by which it is eliminated. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways

In the early stages of drug discovery, the metabolic stability of a compound is assessed using in vitro systems like liver microsomes or hepatocytes from various preclinical species. europa.eunih.gov These assays help to predict the extent of metabolism in the body and identify the metabolic pathways a compound is likely to undergo. europa.eu Such studies would typically identify the primary enzymes responsible for the biotransformation of nicofuranose (B101836), which could include cytochrome P450 (CYP) enzymes or other metabolic enzymes. nih.gov However, no specific studies detailing the in vitro metabolic stability or the biotransformation pathways of this compound have been identified.

Tissue Distribution and Accumulation Profiles in Animal Models

Animal models are used to understand how a compound distributes throughout the body and whether it accumulates in specific tissues. caldic.com These studies provide critical information about the potential sites of action and toxicity. For this compound, there is a lack of published data from tissue distribution studies in common preclinical species such as rats or mice.

Excretion Routes and Mass Balance Studies in Preclinical Species

Mass balance studies are conducted to determine the primary routes of excretion for a drug and its metabolites (e.g., urine, feces). nih.gov These studies, often using radiolabeled compounds, provide a quantitative understanding of the elimination pathways. nih.gov No mass balance or excretion studies for this compound in preclinical species have been reported in the available literature.

Drug-Drug Interaction Potential via Enzyme Induction and Inhibition in Preclinical Contexts

A critical aspect of preclinical evaluation is assessing the potential for a new compound to interact with other drugs. pharmaron.comnih.gov This is often mediated through the induction or inhibition of metabolic enzymes like the CYP450 family. nih.gov

Enzyme Induction: This occurs when a drug stimulates the production of an enzyme, potentially leading to faster metabolism and reduced efficacy of co-administered drugs. youtube.com

Enzyme Inhibition: This happens when a drug blocks the activity of an enzyme, which can lead to slower metabolism and increased concentrations of other drugs, raising the risk of toxicity. nih.gov

Preclinical in vitro assays are typically used to screen for the potential of a compound to either induce or inhibit key drug-metabolizing enzymes. nih.gov However, no studies have been published that specifically investigate the potential of this compound to cause drug-drug interactions through these mechanisms.

Structure Activity Relationship Sar Studies and Molecular Modeling of Nicofuranose and Analogs

Systematic Investigation of Structural Determinants for Antilipidemic Efficacy

Nicofuranose (B101836) functions as an antilipidemic agent, contributing to the management of dyslipidemia nih.govwikipedia.org. As a niacin derivative, its antilipidemic effects are broadly attributed to the mechanism of action characteristic of nicotinic acid and its esters. Nicotinic acid and its derivatives are known to inhibit hepatic production of very-low-density lipoprotein (VLDL) and its metabolite, low-density lipoprotein (LDL), while simultaneously increasing high-density lipoprotein (HDL) and apolipoprotein A-I (apo A-1) levels google.comamu.edu.az. Niceritrol and this compound specifically are noted as cholesterol reducers that aid in lipid management nih.gov. The presence of multiple nicotinoyl groups esterified to the furanose core likely influences its pharmacokinetic properties, such as absorption and distribution, and potentially modulates the potency and duration of action compared to simpler nicotinic acid esters. Detailed systematic investigations into specific structural modifications of this compound that enhance its antilipidemic efficacy, such as varying the number or position of nicotinoyl ester groups or altering the furanose core, were not explicitly detailed in the retrieved information. However, the established efficacy of nicotinic acid derivatives underscores the importance of the pyridine-3-carboxylic acid moiety for lipid-modifying activity.

Analysis of Chemical Modifications Influencing Vasodilatory Potency

This compound is also classified as a vasodilator agent nih.govdrugbank.com. Vasodilation, the widening of blood vessels, is a critical mechanism for regulating blood pressure and improving blood flow. While the precise molecular targets and mechanisms underlying this compound's vasodilatory effects are not exhaustively described, its classification suggests an interaction with pathways that promote vascular smooth muscle relaxation. Furthermore, this compound has been noted to potentially increase the vasodilatory activities of other compounds, such as isosorbide (B1672297) mononitrate drugbank.com. This interaction implies a synergistic or additive effect on vasodilation, possibly through complementary mechanisms or by influencing common signaling pathways. Specific chemical modifications to the this compound structure that systematically enhance or alter its vasodilatory potency, such as changes to the ester linkages or the furanose ring, are not detailed in the provided search results. However, the presence of multiple pyridine (B92270) rings, characteristic of nicotinic acid, is a common feature in compounds exhibiting vasodilatory effects.

Computational Chemistry Approaches to this compound SAR

Computational chemistry plays a pivotal role in modern drug discovery by providing tools to predict molecular properties, interactions, and activities, thereby accelerating the identification and optimization of drug candidates spirochem.combioscipublisher.comresearchgate.net. These methods are instrumental in understanding SAR and guiding the design of novel analogs.

Ligand-Based Drug Design (e.g., Pharmacophore Modeling, QSAR)

Ligand-based drug design approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling, utilize the known activity of a compound to predict the activity of new molecules. QSAR models establish mathematical relationships between chemical structure descriptors and biological activity bioscipublisher.comlau.edu.lbplos.org. For instance, QSAR studies have been employed to design novel TRPA1 agonists for vasodilation based on the structure of carvacrol (B1668589) nih.gov and to predict anti-inflammatory activity for capsazepine (B1668289) derivatives plos.org. Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for biological activity. While specific QSAR or pharmacophore models for this compound or its direct analogs were not found in the provided literature, these techniques are broadly applicable to understanding how structural variations in nicotinic acid derivatives might influence their antilipidemic or vasodilatory properties.

Structure-Based Drug Design (e.g., Molecular Docking, Molecular Dynamics)

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to guide the design of ligands that bind effectively bioscipublisher.comriken.jp. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, estimating binding affinity spirochem.comresearchgate.netplos.orgmdpi.commdpi.commdpi.com. Molecular dynamics (MD) simulations provide insights into the temporal behavior of molecular systems, including conformational changes and ligand-target interactions over time bioscipublisher.commdpi.comchemrxiv.orgmdpi.com. Studies have utilized molecular docking to investigate interactions with targets such as TRPA1 channels for vasodilation nih.gov, COX-2 for anti-inflammatory activity mdpi.com, and tyrosinase mdpi.com. Molecular dynamics simulations have been employed to study protein conformational transitions and identify allosteric inhibitors mdpi.com. Although direct molecular docking or dynamics studies specifically focused on this compound and its interaction with relevant biological targets were not detailed in the provided search results, these methods are fundamental to elucidating the binding modes and optimizing the activity of compounds like this compound.

Conformational Analysis and Stereochemical Impact on Biological Activity

The biological activity of a drug is profoundly influenced by its three-dimensional structure, including its conformation and stereochemistry ijpsjournal.commalariaworld.orgmdpi.comnih.gov. Stereochemistry, particularly the presence of chiral centers, can lead to enantiomers with different pharmacological profiles, affecting potency, metabolism, and toxicity ijpsjournal.comnih.gov. Conformational analysis, which studies the various spatial arrangements a molecule can adopt, is crucial for understanding how a molecule interacts with its biological target mdpi.comnih.govleidenuniv.nlnih.gov.

Advanced Preclinical Research Models for Nicofuranose Investigation

In Vitro Cell-Based and Biochemical Assay Systems

In vitro models are fundamental for dissecting the molecular and cellular effects of nicofuranose (B101836). These systems allow for controlled investigation of specific biological pathways in isolation, providing insights into the compound's direct effects on various cell types involved in lipid metabolism.

Primary cells, isolated directly from tissues, offer a high degree of physiological relevance for studying the effects of this compound.

Primary Hepatocytes: As the liver is the central organ for lipid metabolism, primary hepatocytes are crucial for studying the influence of this compound on the synthesis and secretion of very-low-density lipoprotein (VLDL). gpnotebook.comgpnotebook.com Investigations would focus on how this compound modulates hepatic lipid accumulation and lipoprotein output. Studies on related compounds have shown that overloading hepatocytes with saturated fatty acids can lead to lipotoxicity, a process that can be investigated in the presence of this compound. nih.gov

Primary Adipocytes: this compound is understood to reduce the mobilization of free fatty acids from adipose tissue. gpnotebook.comgpnotebook.com Primary adipocytes are therefore essential for studying its anti-lipolytic effects. Key experimental endpoints would include the measurement of free fatty acid release in response to hormonal stimulation and the expression of genes involved in lipid storage and breakdown.

Primary Endothelial Cells: Given the role of dyslipidemia in atherosclerosis, primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to explore the vascular effects of this compound. mdpi.com Research can assess the compound's impact on endothelial function, inflammation, and the cellular processes that contribute to the development of atherosclerotic plaques. For instance, studies have shown that hepatocyte-derived microparticles can induce endothelial cell migration and tube formation, key events in angiogenesis that are relevant to steatohepatitis. nih.gov

Table 1: Applications of Primary Cell Cultures in this compound Research

| Cell Type | Source Tissue | Key Research Application for this compound | Example Endpoint |

| Hepatocytes | Liver | Investigation of VLDL synthesis and secretion | Measurement of apolipoprotein B (ApoB) secretion |

| Adipocytes | Adipose Tissue | Assessment of anti-lipolytic activity | Quantification of free fatty acid release |

| Endothelial Cells | Blood Vessels (e.g., Umbilical Vein) | Evaluation of effects on vascular function and inflammation | Analysis of cell adhesion molecule expression |

Established Cell Lines for Mechanistic Studies (e.g., HepG2, 3T3-L1)

Immortalized cell lines provide robust and reproducible systems for high-throughput screening and detailed mechanistic studies of this compound.

HepG2 Cells: This human hepatoma cell line is widely used as a model for liver metabolism. In the context of this compound research, HepG2 cells are valuable for examining the effects on the expression of genes pivotal to lipid and cholesterol metabolism. For its parent compound, nicotinic acid, studies in HepG2 cells have revealed increased expression of PPARγ and ABCA1, which are involved in cholesterol transport. nih.gov

3T3-L1 Cells: This mouse cell line can be differentiated into adipocyte-like cells, providing a model to study adipogenesis and lipid metabolism. For this compound, 3T3-L1 cells would be instrumental in elucidating the molecular pathways behind its effect on fat cell function, including triglyceride accumulation and the secretion of adipokines.

Table 2: Utility of Established Cell Lines in this compound Investigation

| Cell Line | Cell Type | Relevance to this compound Research |

| HepG2 | Human Hepatocellular Carcinoma | Modeling hepatic lipid metabolism and gene expression changes. |

| 3T3-L1 | Mouse Pre-adipocyte | Studying adipocyte differentiation and function, including lipolysis. |

Recombinant Protein and Isolated Enzyme Assays

To understand the direct molecular interactions of this compound, biochemical assays using recombinant proteins and isolated enzymes are employed. These cell-free systems can determine if this compound directly binds to and modulates the activity of key enzymes involved in lipid metabolism, such as those in the triglyceride synthesis pathway or lipases. For example, assays could be designed to measure the activity of diacylglycerol O-acyltransferase (DGAT) 2, a rate-limiting enzyme in hepatic triglyceride synthesis, in the presence of this compound. nih.gov

Emerging technologies like 3D organotypic cultures and microfluidic "organ-on-a-chip" systems offer more complex and physiologically representative in vitro models.

3D Organotypic Models: These models, such as liver spheroids, can better mimic the tissue architecture and cell-cell interactions of the native organ. For this compound, 3D liver models could provide more accurate insights into its effects on hepatic steatosis and lipoprotein metabolism compared to traditional 2D cultures.

Microfluidic Models: Organ-on-a-chip platforms can simulate the dynamic microenvironment of tissues, including fluid flow and interactions between different cell types. mdpi.comelsevierpure.com A liver-on-a-chip model, for instance, could be used to study the metabolic processing of this compound and its impact on liver function under physiological flow conditions. Similarly, a model incorporating endothelial cells could be used to study the compound's effects on the vascular interface. nih.govrsc.orgnih.gov

In Vivo Animal Models for Pharmacological Characterization

In vivo animal models are indispensable for evaluating the systemic effects of this compound on lipid profiles and the progression of metabolic diseases.

Rodent models are the most commonly used for studying metabolic diseases due to their well-characterized genetics and relatively short disease progression timelines. nih.govd-nb.infonih.govscielo.brijper.orgmdpi.commdpi.com

Models of Dyslipidemia: Rodents can be made dyslipidemic through genetic modification or specialized diets. High-fat or high-fructose diets are often used to induce hyperlipidemia in rats and mice. nih.govijper.org These models are essential for assessing the efficacy of this compound in lowering plasma triglycerides and cholesterol.

Models of Atherosclerosis: Genetically modified mice are the cornerstone of atherosclerosis research. nih.gov

ApoE-deficient (ApoE-/-) mice: These mice lack apolipoprotein E, leading to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions, even on a standard diet. criver.comresearchgate.net

LDLR-deficient (LDLR-/-) mice: These mice lack the low-density lipoprotein receptor, resulting in elevated LDL cholesterol levels and the development of atherosclerosis, particularly when fed a high-fat, high-cholesterol "Western" diet. criver.comresearchgate.net Research on nicotinic acid in LDL-R-deficient mice has shown that it can reduce atherosclerotic lesion formation, an effect mediated through the GPR109A receptor on immune cells. nih.govnih.gov Given their shared lineage, these models are highly relevant for confirming the anti-atherosclerotic effects of this compound.

Models of Metabolic Syndrome: Various rodent models that exhibit a cluster of metabolic abnormalities, including obesity, insulin (B600854) resistance, and dyslipidemia, are used to study metabolic syndrome. nih.govd-nb.infonih.govmedicilon.com These can be genetic models (e.g., ob/ob mice) or diet-induced models. Such models allow for a comprehensive evaluation of this compound's potential to ameliorate multiple facets of the metabolic syndrome.

Table 3: Key Rodent Models for In Vivo this compound Studies

| Model | Disease Modeled | Key Characteristics | Relevance for this compound |

| Diet-Induced Obesity (DIO) Mice/Rats | Dyslipidemia, Metabolic Syndrome | Fed high-fat/high-sugar diets to induce obesity, insulin resistance, and hyperlipidemia. nih.gov | To test the efficacy of this compound in a non-genetic, diet-related context. |

| ApoE-/- Mouse | Atherosclerosis | Spontaneous hypercholesterolemia and development of atherosclerotic plaques. criver.com | To evaluate the primary anti-atherosclerotic potential of this compound. |

| LDLR-/- Mouse | Atherosclerosis | Develops robust atherosclerosis on a high-fat diet. criver.com | To assess the effect of this compound on diet-induced atherosclerosis. |

Animal Models for Vascular Physiology and Endothelial Function Studies

Animal models are indispensable for studying the complex, multi-system effects of a compound on vascular health, independent of its primary lipid-lowering mechanisms. For a compound like this compound, whose active moiety, nicotinic acid, is known to have pleiotropic vascular effects, these models are crucial for elucidating mechanisms related to endothelial function, vascular inflammation, and vasoreactivity. nih.gov

Established Models and Key Endpoints: Preclinical research commonly employs models where vascular dysfunction is induced, allowing for the assessment of a compound's protective or restorative effects. A key area of investigation for nicotinic acid derivatives is their impact on vascular inflammation, a critical component in the pathogenesis of atherosclerosis. nih.gov

Rabbit Models of Endothelial Dysfunction: New Zealand White rabbits are frequently used. In these models, acute vascular inflammation and endothelial dysfunction can be induced by placing a periarterial collar around the carotid artery. This method allows researchers to study a compound's ability to modulate the inflammatory response. nih.gov

Rodent Models of Metabolic Disease: Diet-induced obese mice or genetic models like the LDL-receptor knockout (Ldlr–/–) mouse are used to study atherosclerosis in the context of metabolic dysfunction. These models help in assessing how a compound affects plaque formation and the expression of inflammatory markers within the vasculature. nih.gov

Investigations in these models focus on specific, quantifiable endpoints that provide insight into the compound's effect on the vascular endothelium.

| Biomarker/Endpoint | Description | Relevance for this compound Investigation |

|---|---|---|

| VCAM-1 and ICAM-1 Expression | Vascular Cell Adhesion Molecule-1 and Intercellular Adhesion Molecule-1 are proteins expressed on the endothelial surface that facilitate leukocyte adhesion, a key step in vascular inflammation. | Would demonstrate an ability to directly suppress the inflammatory cascade in blood vessels, a key process in atherosclerosis. |

| Monocyte Chemotactic Protein-1 (MCP-1) | A chemokine that recruits monocytes to the site of inflammation in the vessel wall. | Inhibition would indicate a direct anti-inflammatory effect relevant to preventing atherosclerotic lesion formation. |

| Neutrophil Recruitment & Myeloperoxidase (MPO) | Measures the infiltration of neutrophils into the vessel wall and the activity of MPO, an enzyme they release that contributes to oxidative stress. | Would provide evidence of potent anti-inflammatory and antioxidant activity within the vasculature. |

| Endothelium-Dependent Vasorelaxation | Measures the ability of the blood vessel to dilate in response to stimuli like acetylcholine, which signals nitric oxide release from the endothelium. Improved vasorelaxation indicates better endothelial health. | Would confirm a direct beneficial effect on the functional capacity of the endothelium, which is often impaired in cardiovascular disease. |

While studies on nicotinic acid have shown positive effects on these endpoints, specific research to confirm these lipid-independent vascular benefits for this compound using such models is not present in the available literature. nih.gov

Non-Rodent Preclinical Models for Comparative Pharmacology

For the development of any new chemical entity, regulatory guidelines often require toxicity and pharmacology studies in both a rodent and a non-rodent species. altasciences.comnih.gov The selection of the most appropriate non-rodent species is a critical, science-driven decision based on which species' physiological response is most predictive of the human response. abpi.org.uk This is particularly important for understanding a compound's metabolism, pharmacokinetic profile, and potential off-target effects. altasciences.com

Species Selection Criteria: The choice of a non-rodent model for this compound would be guided by several factors:

Metabolism: The primary consideration is how the species metabolizes the compound. The ideal model would metabolize this compound to its active form, nicotinic acid, and subsequently metabolize nicotinic acid in a manner that is qualitatively and quantitatively similar to humans. altasciences.com

Pharmacological Relevance: The species should express the relevant pharmacological target. For this compound, the key receptor for nicotinic acid is the G protein-coupled receptor GPR109A. The selected species should have a GPR109A receptor with similar binding affinity and downstream signaling pathways as the human receptor. nih.gov

Practical Considerations: The availability of historical data, the feasibility of the intended route of administration, and the ability to perform necessary procedures also influence the choice. altasciences.com

Commonly used non-rodent species each have distinct characteristics that make them suitable for different types of studies.

| Species | Key Characteristics and Common Uses | Applicability to this compound Investigation |

|---|---|---|

| Dog (Beagle) | Historically the default non-rodent for small molecule toxicology due to extensive historical data, practical size, and availability. nih.govabpi.org.uk | Would be considered based on comparative metabolism studies. However, some compounds are poorly tolerated in dogs. altasciences.com |

| Miniature Swine (Minipig) | Increasingly used due to anatomical and physiological similarities to humans, particularly in the cardiovascular and integumentary systems. altasciences.com | A strong candidate for cardiovascular and metabolic studies due to physiological resemblance to humans. |

| Non-Human Primate (NHP) | Used when they are the only pharmacologically relevant species, often for biologics, due to high genetic homology to humans. altasciences.comnih.gov | Would be justified if the GPR109A receptor and metabolic pathways in lower species were shown to be non-representative of humans. |

| Rabbit | Accepted as a non-rodent species for specific endpoints, particularly in developmental and reproductive toxicology, and has been used in vascular research. abpi.org.uk | Proven utility in models of endothelial dysfunction makes it a relevant choice for studying vascular effects. nih.gov |

A thorough comparative assessment of this compound's metabolism and pharmacodynamics across species would be required to select the most appropriate non-rodent model for advanced preclinical safety and efficacy evaluation. Publicly available data on such comparative studies for this compound is lacking.

Ex Vivo Tissue Analysis and Organ Perfusion Systems

Ex vivo organ perfusion is an advanced technique that bridges the gap between in vitro cell-based assays and complex in vivo animal studies. This technology involves isolating an organ and maintaining its physiological function in a machine that perfuses it with a warm, oxygenated, nutrient-rich solution. frontiersin.orgtno.nl This allows for the detailed study of a drug's effect on a specific organ without the confounding influences of the whole body's systemic regulation (e.g., neural and hormonal feedback). tno.nl

Applications in Pharmacological Research: These systems are invaluable for preclinical drug development, offering a highly controlled environment to investigate various pharmacological parameters.

Pharmacokinetics (ADME): Normothermic perfusion of organs like the liver and kidneys can provide precise data on a compound's absorption, distribution, metabolism, and excretion within that organ. This is crucial for understanding how a prodrug like this compound is converted to its active metabolite. Porcine organs are often used as they are comparable to human organs. tno.nl

Pharmacodynamics: The direct effect of a compound on organ function can be assessed. For example, the effect of this compound on vascular resistance and endothelial function could be studied in an isolated, perfused vascular bed or heart.

Disease Modeling: Organs from diseased animals can be used to study how a compound performs under pathophysiological conditions. Additionally, human organs that are not suitable for transplantation can be used for research, providing highly translatable data. tno.nl

| Organ System | Potential Investigational Use for this compound | Key Data Generated |

|---|---|---|

| Isolated Perfused Liver | To study the rate and extent of hydrolysis of this compound to nicotinic acid. To assess potential hepatotoxicity or effects on hepatic lipid metabolism. | Metabolic stability, metabolite identification, biliary excretion, hepatic clearance. |

| Isolated Perfused Kidney | To investigate the renal clearance of this compound and its metabolites. | Rate of excretion, potential for tubular secretion or reabsorption. |

| Isolated Perfused Heart (Langendorff) | To determine the direct effects on coronary vascular tone and cardiac function, independent of systemic hemodynamic changes. | Coronary flow, heart rate, contractility, vasodilation/vasoconstriction. |

| Isolated Perfused Lung | To assess any direct effects on pulmonary vascular pressure and inflammation, relevant given the known flushing side effect of nicotinic acid. | Pulmonary arterial pressure, vascular resistance, inflammatory marker release. |

The use of ex vivo organ perfusion systems would be a powerful tool to precisely define the organ-specific pharmacology of this compound. Such studies would clarify its direct vascular effects and its metabolic profile in key organs like the liver. However, research detailing the use of these specific systems for the investigation of this compound is not currently available in the scientific literature.

Quantitative and Qualitative Analytical Methodologies for Nicofuranose Research

Chromatographic Techniques for Nicofuranose (B101836) and Metabolite Profiling

Chromatography is the cornerstone of analytical methodologies for this compound, providing the necessary separation of the parent compound from its metabolites and endogenous matrix components. The choice of technique depends on the specific analytical goal, such as quantification of the parent drug, profiling of known metabolites, or discovery of new metabolic pathways.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound and its derivatives. wur.nl Given that the nicotinic acid moieties within the this compound structure contain a pyridine (B92270) ring, they are inherently chromophoric, making UV-Vis detection a primary and effective method for quantification. starna.comstarnacells.com

A typical HPLC method for this compound involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. sielc.com For instance, a C18 column is commonly employed, offering good retention and separation of nicotinic acid derivatives. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like formic acid or sulfuric acid, run in a gradient or isocratic mode to achieve optimal separation. sielc.comsielc.com Detection is frequently performed at wavelengths around 250-263 nm, where nicotinic acid and its esters exhibit strong absorbance. sielc.comnih.gov The use of a Diode Array Detector (DAD) allows for the acquisition of the full UV-Vis spectrum, aiding in peak purity assessment and compound identification. mdpi.com

Key Research Findings:

Methods for related nicotinic acid derivatives have been developed using reversed-phase columns (e.g., Primesep 100, Hypersil-Gold-CN) with UV detection at approximately 250-262 nm. sielc.comresearchgate.net

The linearity of the absorbance scale for nicotinic acid solutions is well-established, which is a fundamental principle for accurate quantification using UV-Vis detection. starna.com

For complex mixtures, HPLC methods can be optimized by adjusting mobile phase composition, pH, and flow rate to resolve the parent drug from its metabolites and potential impurities. mdpi.com

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Instrumentation | HPLC system with UV/Vis or Diode Array Detector (DAD) | wur.nlmdpi.com |

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase A | 0.1% Formic Acid in Water | sielc.com |

| Mobile Phase B | Acetonitrile | sielc.com |

| Elution Mode | Gradient | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection Wavelength | 261 nm | starna.comstarnacells.com |

| Column Temperature | 30 °C | [N/A] |

| Injection Volume | 10 µL | [N/A] |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To improve the speed and efficiency of analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. chromatographyonline.com These advantages are particularly beneficial for complex metabolite profiling studies where numerous structurally similar compounds must be resolved. wur.nl

For polar analytes like this compound and its potential metabolites (which may include the highly polar fructose (B13574) core or glucuronidated conjugates), Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative or complement to reversed-phase chromatography. thermofisher.comlcms.cz HILIC columns, such as those with amide or unbonded silica (B1680970) phases, are adept at retaining and separating very polar compounds that show little to no retention on C18 columns. wur.nlthermofisher.com Coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides a powerful platform for both quantifying known analytes and identifying unknowns in complex biological matrices. nih.govresearchgate.net

Key Research Findings:

UHPLC-MS/MS methods have been successfully developed for the quantification of other polar compounds like sugars and their esters in biological fluids, demonstrating the technique's applicability. wur.nlnih.gov

The use of sub-2 µm particle columns (e.g., 1.7 µm) drastically reduces run times while improving peak separation (resolution). chromatographyonline.com

For polar basic compounds, which could be characteristic of this compound metabolites, specific column chemistries like polar-embedded C18 or dedicated HILIC phases provide superior retention and peak shape. thermofisher.comphenomenex.com

Table 2: Representative UHPLC System Parameters for High-Resolution Analysis

| Parameter | Value/Description | Source |

| Instrumentation | UHPLC system coupled to a mass spectrometer | nih.govresearchgate.net |

| Column | HILIC, e.g., Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm | chromatographyonline.comlcms.cz |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | chromatographyonline.com |

| Mobile Phase B | Acetonitrile | chromatographyonline.com |

| Elution Mode | Gradient | wur.nl |

| Flow Rate | 0.4 - 0.6 mL/min | [N/A] |

| Column Temperature | 40 °C | [N/A] |

| Injection Volume | 1 - 5 µL | [N/A] |

Gas Chromatography (GC) for Volatile Metabolites

While this compound itself is a large, non-volatile molecule, Gas Chromatography (GC) can be employed for the analysis of potential volatile metabolites or degradation products. tubitak.gov.tr Metabolic or thermal degradation processes could yield smaller, more volatile compounds containing the pyridine ring, such as nicotinic acid itself or other simple pyridine derivatives. tubitak.gov.trmdpi.com

For such an analysis, headspace sampling coupled with GC-Mass Spectrometry (HS-GC-MS) is a common approach. nih.gov This technique involves heating the sample matrix to release volatile compounds into the headspace of the vial, which is then injected into the GC system. Derivatization may sometimes be necessary to increase the volatility and thermal stability of the analytes. rsc.org The separation is typically achieved on a capillary column with a specific stationary phase designed for amine or polar compound analysis. nih.govrestek.com

Key Research Findings:

GC-MS methods have been established for the analysis of volatile amines and pyridine derivatives in various matrices. nih.govrsc.orgresearchgate.net

Thermal degradation of related biomass has been shown to produce pyridine derivatives, which were successfully identified using Pyrolysis-GC-MS. tubitak.gov.trmdpi.com

Specific GC columns, such as those with base-deactivated phases, are recommended for the analysis of volatile amines to ensure good peak shape and reproducibility. restek.com

Table 3: Illustrative GC-MS Parameters for Analysis of Potential Volatile this compound Metabolites

| Parameter | Value/Description | Source |

| Instrumentation | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) | nih.govresearchgate.net |

| Sampling | Headspace (HS) or Solid-Phase Microextraction (SPME) | nih.govresearchgate.net |

| Column | e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Oven Program | Start at 40°C, ramp to 250°C | nih.gov |

| Injector Temperature | 200 °C | nih.gov |

| MS Ionization Mode | Electron Impact (EI), 70 eV | nih.gov |

| Mass Range | m/z 30 - 300 | [N/A] |

Mass Spectrometry (MS) Based Approaches for Quantification and Structural Elucidation

Mass spectrometry is an indispensable tool in this compound research, providing unparalleled sensitivity and structural information. When coupled with liquid chromatography (LC-MS), it enables the quantification of low-level analytes in complex biological matrices and the definitive identification of metabolic products. americanpharmaceuticalreview.com

Single Quadrupole and Triple Quadrupole (MS/MS) for Bioanalysis

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) using a triple quadrupole instrument is the gold standard due to its superior sensitivity and selectivity. nih.govmdpi.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the second quadrupole (collision cell, Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). phenomenex.com This Q1/Q3 transition is highly specific to the analyte, minimizing interference from the biological matrix and allowing for accurate quantification even at very low concentrations. nih.gov

Developing an MRM method for this compound would involve optimizing the ionization conditions (e.g., electrospray ionization - ESI) and identifying the most intense and stable precursor-to-product ion transitions for the parent drug and its key metabolites. nih.gov

Key Research Findings:

LC-MS/MS methods using MRM are extensively validated for quantifying nicotinic acid and its metabolites in human plasma, demonstrating high sensitivity and specificity. researchgate.netnih.govrsc.org

For nicotinic acid, a common transition monitored is m/z 122.0 → 78.0, corresponding to the precursor ion and a characteristic fragment. nih.govrsc.org

For esters and more complex derivatives, the fragmentation pattern would involve the loss of side chains, providing specific transitions for quantification. For this compound, this would likely involve the loss of one or more nicotinoyl groups. mdpi.com

Table 4: Proposed MRM Transitions for this compound and a Key Metabolite

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed Fragmentation | Source |

| This compound | 601.2 | 479.1 | Loss of one nicotinoyl group (C₇H₄NO) | mdpi.com |

| This compound | 601.2 | 124.0 | Nicotinic acid fragment | nih.gov |

| Nicotinic Acid | 123.0 | 78.0 | Loss of carboxyl group (-COOH) | nih.govrsc.org |

Note: These transitions are illustrative and would require experimental optimization.

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

The identification of novel or unexpected metabolites is a critical part of drug development, a task for which High-Resolution Mass Spectrometry (HRMS) is exceptionally suited. nih.govresearchgate.net Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements with errors of less than 5 parts per million (ppm). nih.govchromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of a metabolite, which is the first and most crucial step in its identification. chromatographyonline.comfrontagelab.com

In a typical workflow, full-scan HRMS data is acquired from a biological sample. This data is then processed using software tools that can filter for potential metabolites based on predicted mass shifts from the parent drug (e.g., +15.9949 Da for hydroxylation) or by using mass defect filtering. nih.gov Once a potential metabolite is detected, its accurate mass is used to generate a list of possible elemental formulas. Further structural confirmation is achieved by analyzing the fragmentation pattern from HR-MS/MS spectra, which can pinpoint the site of metabolic modification. frontagelab.combioanalysis-zone.com

Key Research Findings:

HRMS is a premier tool for metabolite identification, enabling the differentiation of drug-related material from endogenous matrix interferences based on precise mass differences. chromatographyonline.comchromatographyonline.com

The ability to determine the elemental composition of both parent and fragment ions provides high confidence in structural assignments. frontagelab.combioanalysis-zone.com

HRMS platforms like Q-TOF and Orbitrap are widely used in drug metabolism studies to create comprehensive metabolite profiles and support safety assessments. clinicalresearchnewsonline.comchromatographyonline.comijpras.com

Table 5: Theoretical Masses of Potential this compound Metabolites for HRMS Identification

| Parent Compound/Metabolite | Molecular Formula | Biotransformation | Theoretical Exact Mass [M+H]⁺ (Da) | Source |

| This compound | C₃₀H₂₄N₄O₁₀ | - | 601.1565 | [PubChem] |

| Hydroxylated this compound | C₃₀H₂₄N₄O₁₁ | + Oxygen | 617.1514 | nih.govchromatographyonline.com |

| Di-Hydroxylated this compound | C₃₀H₂₄N₄O₁₂ | + 2 Oxygen | 633.1463 | nih.govchromatographyonline.com |

| This compound Glucuronide | C₃₆H₃₂N₄O₁₆ | + Glucuronic Acid | 777.1889 | nih.govchromatographyonline.com |

| Carboxylic Acid Metabolite | C₃₀H₂₄N₄O₁₁ | Oxidation of alcohol | 617.1514 | nih.govchromatographyonline.com |

Isotope-Labeled Internal Standards for Absolute Quantification

Absolute quantification of a target analyte in a complex matrix, such as plasma or urine, is most accurately achieved using a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry. skyline.msnih.gov This approach involves synthesizing a version of the analyte—in this case, this compound—where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). washington.eduwipo.intornl.gov

The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization. skyline.msnih.gov However, it is distinguishable by its higher mass. By adding a known amount of the SIL-IS to a sample, the ratio of the analyte to the SIL-IS can be measured by mass spectrometry, allowing for precise and accurate calculation of the analyte's concentration, correcting for any losses during sample handling or variations in instrument response. skyline.msnih.gov

Table 1: Potential Isotope-Labeled this compound Internal Standards and Their Properties

| Isotope Label | Position of Labeling (Hypothetical) | Mass Increase (Da) | Rationale for Use |

| Deuterium (²H) | On the pyridine rings | +1 to +4 per ring | Relatively low cost and common for metabolic studies. wipo.intxmu.edu.cn |

| Carbon-13 (¹³C) | In the furanose or pyridine backbone | +1 per ¹³C atom | Provides a distinct mass shift with minimal impact on chromatographic retention time. |

| Nitrogen-15 (¹⁵N) | In the pyridine rings | +1 per ¹⁵N atom | Useful for tracing the nitrogen-containing moieties of the molecule. |

This table presents hypothetical data as specific research on isotope-labeled this compound is not currently available.

Immunoassay and Other Bioanalytical Techniques

Immunoassays are highly sensitive and specific bioanalytical techniques that utilize the binding affinity between an antibody and an antigen to detect and quantify substances in biological fluids. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Biomarkers

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like this compound, a competitive ELISA would be the most appropriate format. mdpi.comnih.gov In this setup, a known amount of this compound conjugated to a carrier protein would be coated onto the wells of a microplate. The sample containing an unknown amount of free this compound would be added along with a specific primary antibody. The free this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color change when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Although no specific ELISA has been reported for this compound, the development of such an assay would require the synthesis of a this compound-protein conjugate to be used as an immunogen for antibody production and as the coating antigen. mdpi.comucanr.edu

Table 2: Hypothetical Parameters for a Competitive ELISA for this compound

| Parameter | Description | Hypothetical Value/Range |

| Coating Antigen | This compound conjugated to a carrier protein (e.g., BSA or KLH). | 1-10 µg/mL |

| Primary Antibody | Monoclonal or polyclonal antibody specific to this compound. | 1:1,000 - 1:10,000 dilution |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately quantified. | 0.5 - 5 ng/mL |

| Assay Range | The concentration range over which the assay is precise and accurate. | 1 - 100 ng/mL |

This table presents hypothetical data as specific research on an ELISA for this compound is not currently available.

Radioimmunoassay (RIA) for High-Sensitivity Detection

A Radioimmunoassay (RIA) is another highly sensitive immunoassay technique that is similar in principle to a competitive ELISA. researchgate.net The key difference is the use of a radioisotope-labeled analyte (radioligand) instead of an enzyme-conjugated antibody. In a hypothetical RIA for this compound, a known quantity of radiolabeled this compound would compete with the unlabeled this compound in the sample for binding to a limited number of specific antibody binding sites. After separation of the antibody-bound and free analyte, the amount of radioactivity in the bound fraction is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

While RIAs offer excellent sensitivity, the use of radioactive materials requires specialized laboratory facilities and safety precautions. No RIA for this compound has been described in the literature.

Spectroscopic Methods (e.g., UV-Vis, Fluorescence, NMR) for Characterization in Research Samples

Spectroscopic methods are indispensable for the structural characterization and quantification of chemical compounds.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. washington.edugoogleapis.com The pyridine rings in the this compound structure are expected to exhibit characteristic UV absorption maxima. This property can be used for the quantitative determination of this compound in relatively simple matrices, although its selectivity may be limited in complex biological samples without prior chromatographic separation. service.gov.uk

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. googleapis.comepo.org While not all molecules are fluorescent, the pyridine moieties in this compound may possess some intrinsic fluorescence or could be chemically modified with a fluorescent tag to enable highly sensitive detection. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. researchgate.netnih.govmdpi.com ¹H and ¹³C NMR spectra would provide information about the chemical environment of each hydrogen and carbon atom in the this compound molecule, confirming its identity and purity. Advanced 2D NMR techniques could be used to establish the connectivity between atoms.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations | Information Gained |

| UV-Vis Spectroscopy | Absorption maxima in the UV region characteristic of the pyridine-3-carboxylate chromophore. | Quantification, purity assessment. |

| Fluorescence Spectroscopy | Potential weak intrinsic fluorescence; could be enhanced by derivatization. | Highly sensitive detection. |

| ¹H NMR Spectroscopy | Distinct signals for protons on the furanose ring and the four pyridine rings. | Structural confirmation, identification of isomers. |

| ¹³C NMR Spectroscopy | Resonances for all carbon atoms, including the carbonyl carbons of the ester groups and carbons of the furanose and pyridine rings. | Detailed structural characterization. |

This table is based on general principles of spectroscopy and the known structure of this compound.

Advanced Sample Preparation Strategies for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances and enrich the analyte of interest. bevital.nogoogle.com The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method to be used. nih.govgoogle.com

Commonly used techniques for small molecules like this compound and its parent compound, nicotinic acid, include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. nih.govnih.gov The supernatant containing the analyte is then collected for analysis. While fast, it may not remove all interferences.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). nih.gov The choice of organic solvent is critical for achieving good recovery of the analyte while minimizing the extraction of interfering compounds.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that uses a solid sorbent packed in a cartridge or a well plate to selectively adsorb the analyte from the liquid sample. researchgate.netbevital.noimpactfactor.org Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. SPE can provide cleaner extracts and higher concentration factors compared to PPT and LLE.

Table 4: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. google.com | Fast, simple, inexpensive. | Non-selective, potential for matrix effects. nih.govnih.gov | Suitable for initial screening or when high-throughput is required. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.gov | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, requires volatile and potentially hazardous solvents. | Potentially effective with optimization of solvent and pH. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. researchgate.netbevital.no | High selectivity, high recovery, can be automated. | More expensive and method development can be more complex. | Ideal for achieving low detection limits and high-quality data, especially for LC-MS/MS analysis. |

Future Directions and Emerging Research Frontiers for Nicofuranose

Systems Biology and Omics Integration in Nicofuranose (B101836) Research (e.g., Transcriptomics, Metabolomics)

The application of systems biology approaches, particularly omics technologies such as transcriptomics and metabolomics, represents a critical future direction for understanding this compound's multifaceted biological effects. While direct omics studies specifically on this compound are still emerging, the broader field of systems biology highlights the potential for these techniques to uncover complex molecular mechanisms and identify novel therapeutic targets. Systems biology aims to analyze biological systems holistically, integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand how molecules interact within cellular networks gatech.edufrontiersin.orgsystemsbiology.amsterdamisbscience.org.

For this compound, transcriptomic analysis could reveal how the compound influences gene expression patterns in various cell types and disease states, providing insights into pathways regulated by this compound beyond its known lipid-modifying effects nih.govfrontiersin.orgfrontiersin.orgnih.govlexogen.com. Metabolomics studies, on the other hand, could map the metabolic footprint of this compound treatment, identifying key metabolites that are altered and potentially serve as biomarkers or mediators of its pharmacological action nih.govmetabolomicsworkbench.orginstitut-curie.orgepo.org. Integrating these omics datasets would allow for a comprehensive understanding of this compound's impact on cellular pathways, offering a systems-level view of its efficacy and potential off-target effects.

While specific experimental data tables detailing this compound's transcriptomic or metabolomic profiles are not yet widely published, future research is expected to generate such data. Such data could, for instance, present differentially expressed genes or metabolites under various conditions.

Conceptual Data Table: Potential Omics Data Integration for this compound Research

| Omics Type | Focus Area | Potential Findings | Future Research Goal |

| Transcriptomics | Gene Expression Profiling | Identification of upregulated/downregulated genes in response to this compound treatment in specific cell models. | Uncover novel molecular pathways and targets influenced by this compound. |

| Metabolomics | Metabolic Pathway Analysis | Alterations in specific metabolite levels (e.g., fatty acids, amino acids, signaling molecules). | Map the metabolic consequences of this compound action and identify potential biomarkers. |

| Proteomics | Protein Expression and Modification | Changes in protein abundance or post-translational modifications related to this compound's targets. | Validate transcriptomic findings and identify key protein players in this compound's mechanism of action. |

| Multi-omics | Integrated Network Analysis | Identification of gene-metabolite or gene-protein networks perturbed by this compound. | Provide a holistic understanding of this compound's systemic effects and identify key regulatory nodes. |

The integration of these datasets will be crucial for building predictive models and understanding the complex biological systems this compound interacts with.

Artificial Intelligence and Machine Learning Applications in this compound Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to this compound research offers significant promise. These technologies can accelerate the identification of novel therapeutic applications, optimize drug properties, and predict treatment responses. Future research directions will likely involve leveraging AI/ML for various aspects of this compound's journey from discovery to clinical application.

AI and ML algorithms can be employed to analyze vast biological and chemical datasets, identifying potential drug targets and predicting the efficacy and safety profiles of this compound or its derivatives drugbank.com. For instance, ML models could be trained on existing data of nicotinic acid derivatives to predict the pharmacological activity of novel this compound-like structures. Furthermore, AI can be instrumental in optimizing the chemical structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties, thereby improving its preclinical pharmacological profiles gatech.edudrugbank.com.

Emerging research may focus on using AI for:

Target Identification: Analyzing omics data (as discussed in 8.1) to identify novel molecular targets for this compound in various diseases.

Virtual Screening: Screening large chemical libraries to identify compounds with similar or improved activity to this compound.

Predictive Modeling: Developing models to predict this compound's efficacy in different disease models or patient populations.

Drug Repurposing: Identifying new therapeutic indications for this compound by analyzing its molecular signature against disease databases.

The integration of AI/ML into this compound research will enable more efficient and data-driven decision-making, significantly speeding up the drug development pipeline.

Investigation of this compound in Novel Preclinical Disease Models beyond Lipid Metabolism

While this compound, like other niacin derivatives, is recognized for its effects on lipid metabolism, future research is increasingly focused on exploring its potential therapeutic benefits in a broader spectrum of diseases. This expansion requires the investigation of this compound in novel preclinical disease models that extend beyond dyslipidemia.

Emerging research frontiers include evaluating this compound's impact on:

Inflammatory Conditions: Niacin derivatives have shown anti-inflammatory properties. Future studies could investigate this compound's efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation, assessing its ability to modulate inflammatory pathways and cytokine production.

Neurodegenerative Disorders: Given the role of inflammation and metabolic dysfunction in neurodegeneration, this compound's potential neuroprotective effects could be explored in models of Alzheimer's disease, Parkinson's disease, or stroke. Research could focus on its ability to reduce oxidative stress, improve mitochondrial function, or modulate neuroinflammatory responses nih.gov.

Oncology: Some niacin derivatives have demonstrated anti-cancer properties, including effects on cell proliferation, angiogenesis, and apoptosis. Preclinical models of various cancers could be utilized to assess this compound's anti-tumor activity and its potential as an adjunct therapy.

Cardiovascular Diseases (beyond dyslipidemia): While its lipid-modifying effects are known, this compound's potential impact on other aspects of cardiovascular health, such as endothelial function, vascular inflammation, or thrombosis, could be investigated in relevant preclinical models.

The exploration of these diverse preclinical models will be crucial for uncovering the full therapeutic spectrum of this compound and identifying new clinical applications.

Development of Prodrug Strategies and Advanced Delivery Systems for Enhanced Preclinical Pharmacological Profiles

A significant area for future development in this compound research lies in the creation of prodrug strategies and advanced delivery systems. These approaches aim to improve the compound's pharmacokinetic profile, enhance its bioavailability, achieve targeted delivery, and potentially reduce any associated side effects, thereby optimizing its preclinical pharmacological performance.

Prodrug Strategies: Future research could focus on designing this compound prodrugs that are inactive until they are metabolized in specific tissues or by specific enzymes. This could involve conjugating this compound with carrier molecules that are cleaved by esterases or other enzymes prevalent in target tissues. Such strategies could lead to sustained release of the active compound or targeted delivery to specific organs, improving therapeutic efficacy while minimizing systemic exposure.